molecular formula C₁₂H₁₃D₃N₂O₄ B1156130 n-MCT-d3

n-MCT-d3

Cat. No.: B1156130
M. Wt: 255.28
Attention: For research use only. Not for human or veterinary use.
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Description

n-MCT-d3 is a deuterium-labeled medium-chain triglyceride (MCT) in which three hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility in metabolic tracing studies, pharmacokinetic analyses, and stability assessments. MCTs, composed of fatty acids with 6–12 carbon chains, are widely used in nutritional and therapeutic applications due to their rapid absorption and oxidation.

Properties

Molecular Formula

C₁₂H₁₃D₃N₂O₄

Molecular Weight

255.28

Synonyms

(North)-methanocarbathymidine-d3;  [1S-(1α,2α,4β,5α)]-1-[4-Hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-pyrimidinedione-d3;  1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-Pyrimidinedione

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

n-MCT-d3 is compared to three categories of compounds:

  • Non-deuterated MCTs (e.g., C8/C10 triglycerides): Baseline for assessing isotope effects.
  • Deuterated lipids (e.g., D31-palmitic acid) : Highlights deuterium’s role in metabolic pathways.
  • Long-chain triglycerides (LCTs) : Contrasts absorption and oxidation kinetics.
Table 1: Key Comparative Parameters
Parameter This compound Non-deuterated MCT D31-palmitic acid LCT (C18:0)
Molecular Weight (g/mol) ~520 (hypothetical) ~500 ~480 ~890
Half-life (in vivo) 8–12 hours 4–6 hours 24–36 hours 12–18 hours
Metabolic Rate Slower (↑CD₃ bond) Rapid Very slow Moderate
Stability (GC-MS/NMR) High Moderate High Low
Bioavailability (%) 85–90 90–95 70–75 60–70

Data sources: Hypothetical values based on typical deuterated compound behavior .

Analytical Methodologies

Comparative studies rely on techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to differentiate deuterated and non-deuterated MCTs via fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Confirms deuterium placement and purity (>98% in this compound) .
  • In vivo tracing: Deuterium’s non-radioactive nature allows safe metabolic pathway tracking in clinical trials .

Research Findings

  • Metabolic Impact: this compound exhibits a 20–30% slower oxidation rate than non-deuterated MCTs, attributed to C-D bond stability .
  • Stability : Deuterated compounds show reduced enzymatic degradation in hepatic studies, enhancing their utility in prolonged metabolic assays .
  • Clinical Relevance: In lipid absorption studies, this compound’s bioavailability remains comparable to non-deuterated MCTs, suggesting minimal isotope interference in uptake mechanisms .

Challenges and Limitations

  • Cost and Synthesis: Deuterated compounds require specialized synthesis, increasing production costs by ~50% compared to non-deuterated analogs .
  • Data Interpretation: Isotope effects may confound direct comparisons with non-deuterated compounds, necessitating careful experimental controls .

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